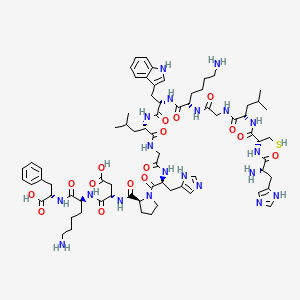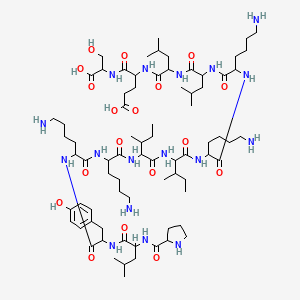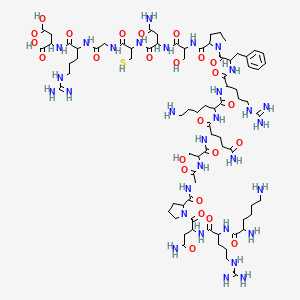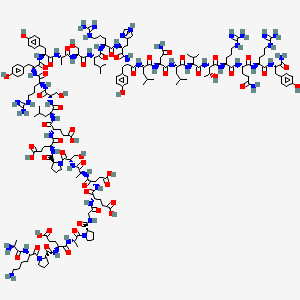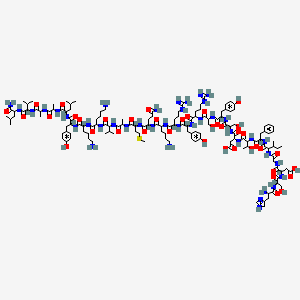
186302-15-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the CAS number 186302-15-8 is known as Influenza HA (518-526). It is a peptide derived from the hemagglutinin protein of the influenza virus. This peptide is an H-2Kd-restricted epitope, which means it is recognized by specific immune cells in the context of the H-2Kd molecule. The peptide sequence is composed of the amino acids isoleucine, tyrosine, serine, threonine, valine, alanine, serine, serine, and leucine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Influenza HA (518-526) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often using advanced resins and coupling reagents .
Chemical Reactions Analysis
Types of Reactions
Influenza HA (518-526) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the tyrosine residue.
Reduction: Disulfide bonds, if present, can be reduced.
Substitution: Amino acid residues can be substituted to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions are modified peptides with altered properties, which can be used for various research applications .
Scientific Research Applications
Influenza HA (518-526) is widely used in scientific research, particularly in the fields of immunology and virology. Its applications include:
Vaccine Development: Used as an epitope in vaccine formulations to elicit an immune response.
Immunological Studies: Helps in studying T-cell responses and antigen presentation.
Diagnostic Tools: Used in assays to detect immune responses to influenza
Mechanism of Action
The mechanism of action of Influenza HA (518-526) involves its recognition by T-cells in the context of the H-2Kd molecule. This interaction triggers an immune response, leading to the activation of T-cells and the production of cytokines. The peptide’s specific sequence allows it to bind to the H-2Kd molecule and be presented on the surface of antigen-presenting cells .
Comparison with Similar Compounds
Similar Compounds
Influenza HA (533-541): Another peptide derived from the hemagglutinin protein with a slightly different sequence.
Influenza HA (307-319): A different epitope from the same protein, used in similar research applications
Uniqueness
Influenza HA (518-526) is unique due to its specific sequence and its ability to be recognized by T-cells in the context of the H-2Kd molecule. This makes it particularly valuable for studying immune responses and developing targeted vaccines .
Properties
CAS No. |
186302-15-8 |
|---|---|
Molecular Formula |
C₄₂H₆₉N₉O₁₅ |
Molecular Weight |
940.05 |
sequence |
One Letter Code: IYSTVASSL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


